molecular formula C16H19N5O2S2 B13357636 6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357636
M. Wt: 377.5 g/mol
InChI Key: OEQGRZQLWNGSIK-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity

6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement comprising a triazole ring fused with a thiadiazole ring, along with a 2-methylphenyl group and a piperidinyl moiety substituted with a methylsulfonyl group. The distinct combination of these functional groups contributes to its promising pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant anticancer properties . A study conducted by the National Cancer Institute assessed the antitumor activity of various derivatives against 60 different cancer cell lines. The findings revealed that certain derivatives demonstrated high levels of antineoplastic activity across multiple cancer types, including breast and lung cancers .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Activity Level
Breast CancerMDA-MB-4685.0High
Non-Small Cell Lung CancerA5497.5Moderate
Colon CancerHCT11610.0Moderate
Ovarian CancerOVCAR-38.0High
Renal Cancer786-O12.0Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have shown that triazolo-thiadiazole derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound has been investigated for other biological activities:

  • Analgesic and Anti-inflammatory : Some derivatives have shown promise in pain relief and reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antioxidant Properties : The presence of sulfur in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Research indicates potential as an inhibitor for various enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. Modifications at specific positions on the triazole or thiadiazole rings can enhance potency while reducing toxicity. For instance, substituting different groups on the piperidine ring has been shown to significantly affect anticancer activity .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A derivative was tested against A549 cells and demonstrated an IC50 value of 7.5 µM, indicating significant potential for further development as an anticancer agent.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antibacterial properties.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-11-5-3-4-6-13(11)15-19-21-14(17-18-16(21)24-15)12-7-9-20(10-8-12)25(2,22)23/h3-6,12H,7-10H2,1-2H3

InChI Key

OEQGRZQLWNGSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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